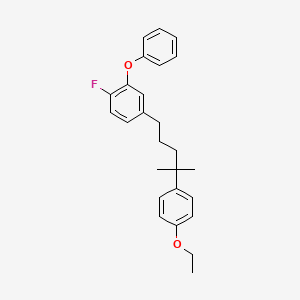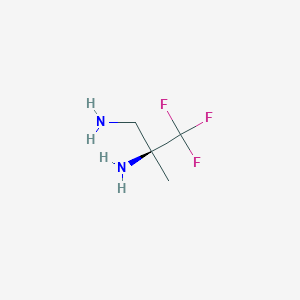![molecular formula C14H21NO2 B8302751 tert-butyl 2-{[(2-methylphenyl)methyl]amino}acetate](/img/structure/B8302751.png)
tert-butyl 2-{[(2-methylphenyl)methyl]amino}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-{[(2-methylphenyl)methyl]amino}acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an amino group, and a 2-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{[(2-methylphenyl)methyl]amino}acetate typically involves the reaction of tert-butyl bromoacetate with 2-methylbenzylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 2-{[(2-methylphenyl)methyl]amino}acetate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can convert the ester group into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; solvent: water or acetic acid; temperature: 0-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; solvent: ether or tetrahydrofuran; temperature: 0-25°C.
Substitution: Various nucleophiles (e.g., halides, amines); solvent: dichloromethane or ethanol; temperature: 0-25°C.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Substituted amines or esters.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-{[(2-methylphenyl)methyl]amino}acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of ester-containing compounds on biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features make it a candidate for the development of enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 2-{[(2-methylphenyl)methyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then interact with biological targets. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.
Comparaison Avec Des Composés Similaires
- tert-Butyl 2-{[(2-methoxyphenyl)methyl]amino}acetate
- tert-Butyl 2-{[(2-chlorophenyl)methyl]amino}acetate
- tert-Butyl 2-{[(2-fluorophenyl)methyl]amino}acetate
Comparison:
- Structural Differences: The similar compounds listed above differ in the substituents on the phenyl ring (e.g., methoxy, chloro, fluoro). These differences can influence the reactivity and properties of the compounds.
- Reactivity: The presence of different substituents can affect the compound’s reactivity in chemical reactions. For example, electron-withdrawing groups like chloro and fluoro can increase the compound’s electrophilicity.
- Applications: While all these compounds can be used in organic synthesis, their specific applications may vary based on their reactivity and interaction with biological targets. The unique structural features of tert-butyl 2-{[(2-methylphenyl)methyl]amino}acetate make it particularly suitable for certain medicinal and industrial applications.
Propriétés
Formule moléculaire |
C14H21NO2 |
|---|---|
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
tert-butyl 2-[(2-methylphenyl)methylamino]acetate |
InChI |
InChI=1S/C14H21NO2/c1-11-7-5-6-8-12(11)9-15-10-13(16)17-14(2,3)4/h5-8,15H,9-10H2,1-4H3 |
Clé InChI |
HEVZJFNHFBYOQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CNCC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[3-(4-Methoxy-butyl)-phenyl]-methanol](/img/structure/B8302726.png)




![1,1-Diethoxy-3-[4-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B8302746.png)




